4-Methylbiphenyl

Thermal Stability Gas-Phase Kinetics Process Safety

4-Methylbiphenyl serves as a foundational intermediate for APIs like ARBs and LCP monomers, where isomeric purity directly impacts catalytic transformation yield and phase transition behavior. Its unsubstituted opposing ring enables precise functionalization, while its stable 813–848 K thermal profile expands safe processing windows. Avoid performance deviations from less stable or incorrectly positioned alkyl analogs.

Molecular Formula C13H12
Molecular Weight 168.23 g/mol
CAS No. 644-08-6
Cat. No. B165694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbiphenyl
CAS644-08-6
Synonyms4-Phenyltoluene
Molecular FormulaC13H12
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyZZLCFHIKESPLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00405 mg/mL at 25 °C
Insoluble in water
Soluble (in ethanol)

4-Methylbiphenyl (CAS 644-08-6) Properties and Procurement Overview


4-Methylbiphenyl (4-MBP, 4-Phenyltoluene, CAS 644-08-6) is an asymmetric alkyl-substituted biphenyl with a single methyl group at the para position of one phenyl ring [1]. It exists as a white to off-white crystalline solid at ambient conditions with a melting point of 44–47 °C and a boiling point of 267–268 °C . The compound belongs to the class of mono-alkylated biphenyls and serves as a foundational building block in organic synthesis. Its physicochemical properties, including a density of 1.015 g/cm³, insolubility in water, and solubility in organic solvents such as alcohol and ether, define its handling and formulation characteristics .

Why 4-Methylbiphenyl Cannot Be Substituted with Other Alkylbiphenyls


Substituting 4-Methylbiphenyl with a generic alkylbiphenyl or an alternative mono-substituted biphenyl (e.g., 2-methylbiphenyl, 4-ethylbiphenyl) introduces significant and often detrimental changes to critical process and material parameters. Experimental evidence demonstrates that even minor variations in the alkyl substituent type, position, or number of groups on the biphenyl core lead to substantial shifts in thermodynamic stability [1], crystallization and phase transition behavior [2], and downstream chemical reactivity, particularly in shape-selective catalytic transformations [3]. These differences directly impact key procurement concerns such as product yield in multi-step syntheses, purity profiles of final materials, thermal management requirements during processing, and the ultimate performance of the compound in applications like liquid crystals or advanced polymers. The following section provides specific, quantified evidence that highlights the unique and non-interchangeable properties of 4-Methylbiphenyl.

Quantified Differentiation: Why 4-Methylbiphenyl Is Not Interchangeable with Its Analogs


Thermal Stability of 4-Methylbiphenyl vs. 4,4'-Dimethylbiphenyl in High-Temperature Processes

4-Methylbiphenyl exhibits significantly different thermal stability characteristics compared to its di-methylated analog, 4,4'-dimethylbiphenyl. A head-to-head kinetic study of gas-phase thermal transformations established distinct temperature regimes for their decomposition [1]. The mono-methylated 4-MBP demonstrates a higher operational temperature window before the onset of thermal cracking, a critical parameter for high-temperature reactions and purification steps like distillation.

Thermal Stability Gas-Phase Kinetics Process Safety

Thermodynamic Foundation: Enthalpy of Formation of 4-Methylbiphenyl vs. 4,4'-Dimethylbiphenyl

The standard molar enthalpy of formation provides a fundamental energetic baseline for any compound. Comparative calorimetric measurements at 298.15 K show that the addition of a second methyl group to the biphenyl core is not additive but introduces a distinct thermodynamic change [1]. This difference in intrinsic energy content can affect reaction heats and phase equilibria in formulations.

Thermochemistry Energetics Reaction Calorimetry

Heat Capacity and Phase Transition Behavior of 4-Methylbiphenyl vs. 4-tert-Butylbiphenyl

The heat capacity and associated phase transition thermodynamics for 4-Methylbiphenyl have been rigorously characterized against 4-tert-butylbiphenyl using vacuum adiabatic calorimetry [1]. The study revealed that the nature of the alkyl substituent (linear methyl vs. bulky tert-butyl) profoundly influences the temperatures and energetics of solid-state phase transitions, which is a critical parameter for crystallization and purification processes.

Thermodynamics Phase Transitions Crystallization

Shape-Selective Catalytic Upgrading to 4,4'-Dimethylbiphenyl

4-Methylbiphenyl is the optimal substrate for the shape-selective methylation to 4,4'-dimethylbiphenyl (4,4'-DMBP), a valuable symmetric intermediate. Using biphenyl or other alkylbiphenyls would not yield the same product distribution. While selectivity can be enhanced with catalyst modification, the reaction is specifically tailored for 4-MBP as the starting material [1].

Heterogeneous Catalysis Selectivity Zeolite Chemistry

High-Value Application Scenarios for 4-Methylbiphenyl


Synthesis of Symmetric 4,4'-Disubstituted Biphenyl Derivatives

4-Methylbiphenyl is the critical starting material for the production of 4,4'-dimethylbiphenyl (4,4'-DMBP) and other symmetric derivatives. The shape-selective methylation of 4-MBP over modified zeolite catalysts, as demonstrated in Section 3, achieves up to 80% selectivity to 4,4'-DMBP [1]. This high efficiency makes 4-MBP the preferred intermediate over a multi-step synthesis starting from biphenyl or other asymmetric analogs. The resulting 4,4'-DMBP is a key monomer in the production of high-performance polymers such as polyimides and liquid crystal polymers (LCPs).

Building Block for Advanced Liquid Crystal Materials

The mono-methylated biphenyl core of 4-Methylbiphenyl provides a foundational structure for constructing advanced mesogenic compounds. Its asymmetric nature allows for the introduction of various functional groups (e.g., alkyl, alkoxy, cyano) on the opposite phenyl ring, enabling the fine-tuning of phase transition temperatures and dielectric anisotropy required for liquid crystal display (LCD) and OLED applications . The precise thermodynamic and phase transition data detailed in Section 3 are essential for predicting and controlling the liquid crystalline behavior of derivatives synthesized from this scaffold.

High-Temperature Synthesis and Purification Processes

The experimentally verified thermal stability of 4-Methylbiphenyl in the 813–848 K range [2] makes it a suitable candidate for reactions and distillations conducted at elevated temperatures. This property is particularly advantageous in industrial settings where thermal management is a critical safety and efficiency concern. Its stability window provides a wider operational margin compared to more thermally sensitive analogs like 4,4'-dimethylbiphenyl (stable up to 733–793 K), allowing for more robust process design and potentially higher throughput in high-temperature synthetic steps [2].

Precursor for Angiotensin II Receptor Antagonist (ARB) Intermediates

Substituted 4-methylbiphenyl derivatives serve as key intermediates in the synthesis of pharmaceuticals, most notably in the preparation of Angiotensin II Receptor Antagonists (ARBs), a major class of antihypertensive drugs [3]. A patented process describes a high-yielding nickel-catalyzed cross-coupling reaction using 4-Methylbiphenyl as a foundational motif to build the 4'-methylbiphenyl-2-carbonitrile core, a direct precursor to several ARB active pharmaceutical ingredients (APIs) [4]. The specific substitution pattern provided by the 4-Methylbiphenyl scaffold is essential for the desired biological activity and is not easily replicated by other isomers.

Technical Documentation Hub

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